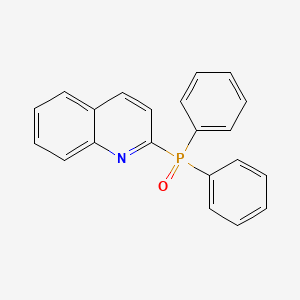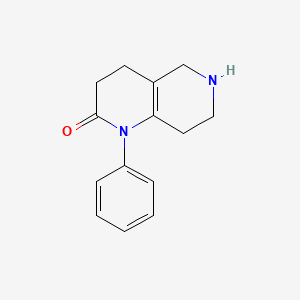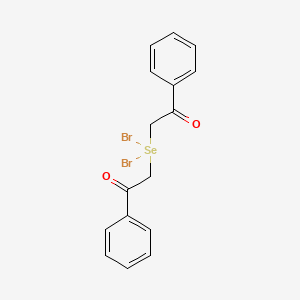
2,2'-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) is a chemical compound characterized by the presence of bromine, selenium, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) typically involves the reaction of selenium compounds with brominated phenyl ethanones. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can lead to the formation of simpler selenium compounds.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other selenium-containing compounds.
Mécanisme D'action
The mechanism by which 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. The pathways involved may include oxidative stress response and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dibromo-1,2-diphenylethan-1-one: Similar in structure but lacks the selenium atom.
2,2’-Dibromo-1-phenylethan-1-one: Another brominated phenyl ethanone with different properties.
Uniqueness
The presence of the selenium atom in 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, making this compound valuable for specific applications where selenium’s reactivity and biological activity are desired.
Propriétés
Numéro CAS |
90441-80-8 |
|---|---|
Formule moléculaire |
C16H14Br2O2Se |
Poids moléculaire |
477.1 g/mol |
Nom IUPAC |
2-[dibromo(phenacyl)-λ4-selanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14Br2O2Se/c17-21(18,11-15(19)13-7-3-1-4-8-13)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
IBNRPZQKLJQOFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[Se](CC(=O)C2=CC=CC=C2)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


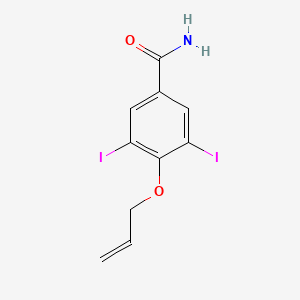
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
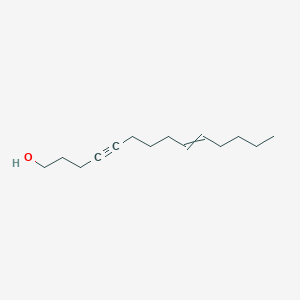

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
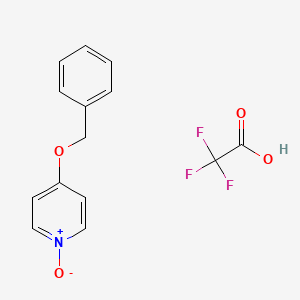
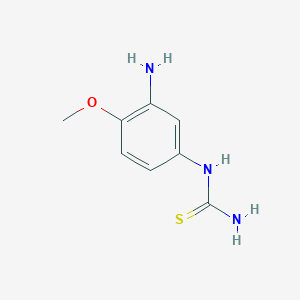
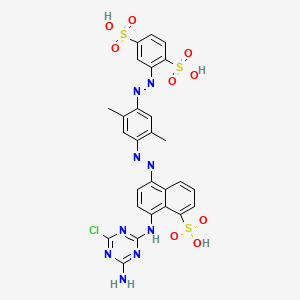
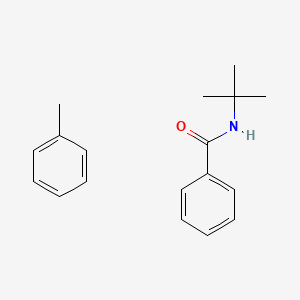
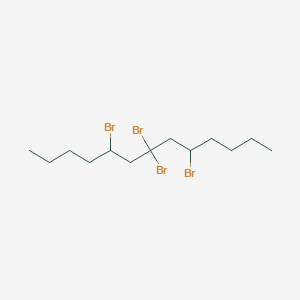
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
